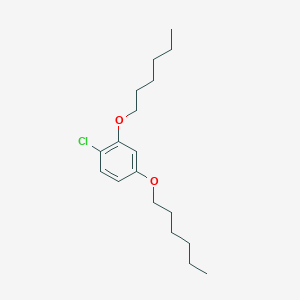

1-Chloro-2,4-bis(hexyloxy)benzene

Beschreibung

Historical Context of Halogenated Aromatic Ethers in Organic Chemistry

The study of halogenated aromatic ethers such as 1-Chloro-2,4-bis(hexyloxy)benzene is built upon foundational reactions in organic chemistry for the synthesis of ether linkages. The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a pivotal discovery that helped to establish the structure of ethers. greatcellsolarmaterials.comcalpaclab.comcymitquimica.comnih.govacs.org This reaction, which forms an ether from an organohalide and an alkoxide, remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. calpaclab.comcymitquimica.com

For the synthesis of aromatic ethers specifically, the Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, became a key method. tandfonline.commdpi.com This reaction involves the copper-promoted conversion of aryl halides to aryl ethers. tandfonline.commdpi.com Historically, these reactions required high temperatures and stoichiometric amounts of copper, but modern advancements have introduced soluble copper catalysts that allow the reactions to proceed under milder conditions. tandfonline.comconcordia.ca These classical synthetic routes provided the chemical toolbox necessary for the creation of complex substituted aromatic ethers like the one under discussion.

Significance of this compound as a Synthetic Intermediate

The significance of this compound in a synthetic context is primarily as a carefully designed building block for functional materials rather than as a reactive intermediate for further chemical transformations. Its synthesis, which can be achieved from chlorobenzene (B131634) and hexanol, results in a molecule with distinct functionalities poised for a specific application. cymitquimica.com

The key attributes of this compound are the strategic placement of its substituents on the benzene (B151609) ring:

The two hexyloxy groups act as electron-donating moieties. This property increases the electron density of the molecule, which is a crucial aspect for its role in organic dyes. greatcellsolarmaterials.com

The chloro group , an electronegative atom, influences the electronic and physical properties of the benzene ring.

The long alkyl chains of the hexyloxy groups also enhance the compound's solubility in organic solvents, a practical advantage when incorporating it into devices.

In essence, this compound is synthesized to be a final component in the construction of larger systems, where its inherent electronic and physical properties are harnessed directly.

Overview of Key Research Areas and Academic Disciplines Investigating the Compound

The academic disciplines involved in the study of this compound include:

Organic Chemistry : This field is concerned with the synthesis, structure, and properties of the molecule. greatcellsolarmaterials.comcalpaclab.com

Physical Chemistry : This discipline investigates the electronic properties and the kinetics of the light-harvesting processes in which the compound is involved.

Materials Engineering : This area focuses on the practical application of the compound in the fabrication and performance optimization of solar cell devices.

Compound Data

Below are tables summarizing the key properties and functional aspects of the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 851228-26-7 | greatcellsolarmaterials.comcalpaclab.com |

| Molecular Formula | C₁₈H₂₉ClO₂ | greatcellsolarmaterials.comcalpaclab.com |

| Molecular Weight | 312.87 g/mol | greatcellsolarmaterials.com |

| Appearance | Colourless liquid | greatcellsolarmaterials.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Chlorobenzene |

| Hexanol |

| p-nitrophenyl phenyl ether |

| 4-chloronitrobenzene |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,4-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCXRBBOSKEYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2,4 Bis Hexyloxy Benzene

Established Synthetic Pathways and Precursors

The synthesis of 1-Chloro-2,4-bis(hexyloxy)benzene can be approached from two primary retrosynthetic pathways: the introduction of hexyloxy groups onto a chlorinated benzene (B151609) core, or the chlorination of a pre-formed bis(hexyloxy)benzene derivative. The most common precursor for the first and more direct pathway is 4-chlororesorcinol (B43231) (1-chloro-2,4-dihydroxybenzene). nih.gov

Etherification Reactions for Hexyloxy Group Introduction

The Williamson ether synthesis stands as the most classical and versatile method for preparing ethers and is highly applicable for the introduction of the two hexyloxy groups. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide. masterorganicchemistry.comyoutube.com

In the context of synthesizing this compound, the process begins with the deprotonation of the two hydroxyl groups of 4-chlororesorcinol. nih.gov Due to the increased acidity of phenols compared to aliphatic alcohols, a moderately strong base is sufficient to form the corresponding phenoxide. gordon.edu The resulting dianion then reacts with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, to form the desired diether.

To facilitate the reaction between the aqueous or solid base and the organic substrate, phase-transfer catalysis (PTC) is often employed. crdeepjournal.orgfzgxjckxxb.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycols (PEGs), transport the hydroxide (B78521) or phenoxide ion from the aqueous/solid phase into the organic phase where the reaction occurs, increasing reaction rates and yields under milder conditions. crdeepjournal.orgresearchgate.netjetir.org

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

| Component | Examples | Purpose | Source |

|---|---|---|---|

| Phenolic Substrate | 4-Chlororesorcinol | Provides the aryl core and hydroxyl groups. | nih.gov |

| Alkylating Agent | 1-Bromohexane, 1-Chlorohexane | Provides the hexyloxy side chains. | organic-chemistry.org |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. | gordon.educhem-soc.si |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Diglyme | Dissolves reactants and facilitates the reaction. | chem-soc.si |

| Phase-Transfer Catalyst (Optional) | Tetrabutylammonium salts, Polyethylene Glycol (PEG) | Enhances reaction rate between immiscible reactants. | researchgate.netchem-soc.si |

Regioselective Chlorination Strategies on Benzene Derivatives

An alternative synthetic route involves the regioselective chlorination of 1,3-bis(hexyloxy)benzene. The two hexyloxy groups on the benzene ring are strong activating groups and are ortho, para-directing. In this arrangement, the positions ortho and para to the alkoxy groups (positions 2, 4, and 6) are electronically enriched and thus susceptible to electrophilic aromatic substitution.

The challenge lies in achieving monochlorination at the desired C4 position. The steric bulk of the hexyloxy groups may influence the regioselectivity of the incoming electrophile. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used. More advanced methods, such as palladium-catalyzed C-H chlorination using a directing group, can provide high regioselectivity for the chlorination of phenol derivatives. scispace.com However, for a substrate as activated as 1,3-bis(hexyloxy)benzene, careful control of reaction conditions is necessary to prevent polychlorination.

Advanced Synthetic Approaches and Process Optimization

Beyond the classical Williamson synthesis, more advanced methods focus on improving efficiency, yield, and scalability through novel catalyst systems and optimized protocols.

Catalyst Systems in Aryl Ether Synthesis

Modern organic synthesis has developed powerful catalytic systems for the formation of aryl ethers, often providing milder reaction conditions and broader substrate scope compared to traditional methods.

Copper-Catalyzed Synthesis : Copper-based catalysts can facilitate the coupling of aryl halides with alcohols. rsc.org These reactions, often variations of the Ullmann condensation, can be effective for forming the C-O bond and may be performed in environmentally benign solvents like water. rsc.org

Palladium-Catalyzed Synthesis : Palladium-catalyzed cross-coupling reactions, pioneered by Buchwald and Hartwig, represent a powerful tool for C-O bond formation. thieme-connect.com These methods allow for the coupling of aryl halides (including chlorides and bromides) with alcohols to form aryl ethers under relatively mild conditions with high functional group tolerance. thieme-connect.comorganic-chemistry.org

Phase-Transfer Catalysis (PTC) : As mentioned, PTC is crucial for optimizing the Williamson synthesis. Catalysts like polyethylene glycol (PEG) derivatives can be particularly effective and are considered green due to their low toxicity and recyclability. researchgate.netchem-soc.si

Table 2: Comparison of Catalyst Systems for Aryl Ether Synthesis

| Method | Catalyst/Reagent | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Williamson Synthesis (PTC) | Quaternary Ammonium Salts, PEGs | Cost-effective, simple, well-established. | Can require harsh conditions (high temp, strong base), salt byproduct. | crdeepjournal.orgresearchgate.net |

| Copper-Catalyzed Coupling | Cu₂O, CuI with ligands | Good for electron-deficient halides, can be run in green solvents. | Ligand can be expensive, may require higher temperatures. | rsc.org |

| Palladium-Catalyzed Coupling | Pd complexes with specialized ligands (e.g., DPEphos) | High efficiency, mild conditions, broad functional group tolerance. | Catalyst and ligand cost, sensitivity to air and moisture. | thieme-connect.comorganic-chemistry.org |

Scalable Synthetic Protocols for Industrial and Academic Production

Transitioning a synthesis from a laboratory setting to a larger industrial or academic scale requires consideration of cost, safety, efficiency, and environmental impact. For a compound like this compound, a scalable protocol would likely favor the Williamson ether synthesis pathway starting from 4-chlororesorcinol due to the high cost and complexity associated with many transition metal catalysts.

Key factors for a scalable protocol include:

Cost-Effective Reagents : Utilizing inexpensive bases like NaOH or K₂CO₃ and common alkylating agents.

Process Intensification : Employing flow chemistry, where reactants are continuously pumped through a reactor. This allows for better temperature control, improved safety, and potentially higher yields compared to batch processing. dntb.gov.ua

Catalyst Recovery : When catalysts are used, particularly expensive palladium catalysts, efficient recovery and recycling are essential for economic viability.

Vapor Phase Synthesis : For some industrial ether productions, a vapor phase reaction where a phenolic compound and an organic halide are passed over a solid metal oxide catalyst at high temperatures is an alternative. google.com

Green Chemistry Principles in the Synthesis of Substituted Aryl Halides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are highly relevant to the synthesis of substituted aryl halides and ethers.

Use of Greener Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of safer alternatives like water, glycerol, or performing reactions under solvent-free conditions. rsc.orgtandfonline.com For instance, copper-catalyzed hydroxylation and subsequent etherification can be performed in neat water. rsc.org

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of substances is a cornerstone of green chemistry. Phase-transfer catalysts and transition metal catalysts increase efficiency and reduce waste compared to using stoichiometric amounts of reagents. fzgxjckxxb.comtandfonline.com

Atom Economy : Designing reactions where the maximum proportion of starting materials is incorporated into the final product is crucial. While the Williamson synthesis produces a salt byproduct, catalytic approaches can offer higher atom economy.

Energy Efficiency : PTC can enable reactions to proceed at lower temperatures, reducing energy consumption. jetir.org Similarly, highly active catalysts can lower the activation energy of a reaction, allowing for milder conditions.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Reaction Mechanisms and Reactivity of 1 Chloro 2,4 Bis Hexyloxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Aryl Chloride

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

The presence of the two hexyloxy groups at the ortho and para positions relative to the chlorine atom significantly influences the reactivity of the benzene (B151609) ring towards nucleophilic attack. Alkoxy groups are generally considered electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, their inductive effect, stemming from the electronegativity of the oxygen atom, can withdraw electron density from the ring.

Mechanistic studies of SNAr reactions have shown that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The nature of the leaving group also plays a role, though it is generally less significant than the electronic effects of the ring substituents. masterorganicchemistry.com For 1-Chloro-2,4-bis(hexyloxy)benzene, the displacement of the chloride ion by a nucleophile would proceed through the formation of a negatively charged intermediate, where the charge is delocalized across the aromatic system and potentially stabilized by the adjacent hexyloxy groups. Gas-phase studies on similar halonitrobenzenes have provided insights into the intrinsic reactivity and mechanisms of SNAr reactions. nih.gov

Cross-Coupling Reactions Involving the Aryl Chloride Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org In the case of this compound, the aryl chloride can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to the palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The efficiency of Suzuki-Miyaura couplings can be influenced by the choice of ligands, base, and reaction conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl | libretexts.org |

| Alkylboronic acid | Pd(OAc)₂ / Ligand / Base | Alkyl-aryl | libretexts.org |

This table provides a generalized overview of potential Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Besides the well-established palladium-catalyzed reactions, other transition metals can also mediate the transformation of the aryl chloride moiety. For instance, copper-catalyzed borylation reactions can introduce a boronic ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions. rsc.org This two-step sequence allows for the synthesis of complex molecules from the starting aryl chloride.

Electrophilic Aromatic Substitution (EAS) Patterns on the Hexyloxy-Substituted Benzene Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. uomustansiriyah.edu.iq The two hexyloxy groups are strong activating groups and ortho, para-directors due to their electron-donating resonance effect. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkoxy groups.

In this compound, the positions available for electrophilic attack are C3, C5, and C6. The hexyloxy groups at C2 and C4 strongly activate the ring. The chlorine at C1 is a deactivating group but is also an ortho, para-director. uci.edu The directing effects of the substituents will guide the position of the incoming electrophile. The most activated and sterically accessible positions are C5 (ortho to the C4-hexyloxy group and meta to the C2-hexyloxy and C1-chloro groups) and C3 (ortho to both the C2 and C4-hexyloxy groups, but also adjacent to the chloro group). The position at C6 is ortho to the C1-chloro group and meta to the C4-hexyloxy group, making it less favored. Therefore, electrophilic substitution is most likely to occur at the C5 position, and to a lesser extent at the C3 position, depending on the nature of the electrophile and the reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Cl | 1 | Deactivating (Inductive) | Ortho, Para |

| -O(CH₂)₅CH₃ | 2 | Activating (Resonance) | Ortho, Para |

Application of 1 Chloro 2,4 Bis Hexyloxy Benzene in Advanced Materials Research

Role as an Intermediate in Organic Photovoltaic (OPV) Device Development

Organic photovoltaics represent a promising frontier in solar energy, offering advantages such as light weight, flexibility, and low-cost manufacturing. ossila.com The performance of OPV devices is intrinsically linked to the properties of the organic materials used within them. While specific research detailing the direct use of 1-Chloro-2,4-bis(hexyloxy)benzene as a primary component in OPV devices is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of key materials in this field.

Precursor for Hole Transport Materials (HTMs) in OPVs

Hole Transport Materials (HTMs) are crucial components in OPVs, facilitating the efficient movement of positive charge carriers (holes) to the electrode. The design of effective HTMs often involves the incorporation of electron-rich moieties to ensure appropriate energy level alignment and high hole mobility.

Currently, there is a lack of specific studies detailing the synthesis of hole transport materials directly from this compound. However, the molecular structure of this compound, featuring a chlorinated benzene (B151609) core with two alkoxy side chains, makes it a plausible precursor for creating more complex HTM architectures. The hexyloxy groups can enhance solubility and influence the morphology of thin films, which are critical parameters for device performance. General reviews on organic HTMs highlight the importance of tuning molecular structures to optimize charge dynamics, a process where versatile building blocks like this compound could theoretically be employed. bohrium.com

Integration into Active Layer Components for Charge Transport Enhancement

The active layer in an OPV is where light absorption and charge generation occur. The efficiency of this layer is highly dependent on the morphology and electronic properties of its constituent donor and acceptor materials. Non-fullerene acceptors (NFAs) have gained significant attention for their tunable properties and strong light absorption.

A notable study reports the synthesis of fully non-fused NFAs incorporating an ortho-bis((2-ethylhexyl)oxy)benzene unit. rsc.org While the alkyl chains differ, this research demonstrates that dialkoxybenzene structures are valuable for constructing high-performance NFAs. These structures contribute to desirable planarity and molecular packing, which are essential for efficient charge transport. rsc.org The resulting OPV device achieved a power conversion efficiency of 13.25%. rsc.org This suggests that this compound, with its similar dialkoxybenzene core, holds potential as a building block for novel NFA designs.

Contributions to Perovskite Solar Cell (PSC) Technology

Perovskite solar cells have seen a rapid rise in efficiency, becoming a leading technology in the photovoltaic field. The quality of the perovskite material and the interfaces within the solar cell are paramount to achieving high performance and stability.

Use as a Ligand or Building Block in PSC Precursor Synthesis

The synthesis of high-quality perovskite films often involves the use of additives or ligands to control crystallization and passivate defects. While there is no direct evidence in the reviewed literature of this compound being used as a ligand or building block in the primary synthesis of perovskite precursors, its chemical nature suggests potential applicability. The chlorine and oxygen atoms could coordinate with the lead centers in the perovskite structure, influencing crystal growth and passivating defect states.

It is more common to find chlorobenzene (B131634), a related but simpler molecule, used as a solvent or anti-solvent during the fabrication of perovskite films. mdpi.com This highlights the general utility of chlorinated aromatic compounds in the processing of these materials.

Influence on Perovskite Film Morphology and Crystallization Processes

The morphology and crystallinity of the perovskite film are critical factors determining the efficiency and stability of a PSC. Additives can be introduced to the precursor solution to modulate these properties.

Specific research on the influence of this compound on perovskite film morphology is not currently available. However, studies on other additives provide insight into the potential mechanisms. For instance, the addition of 1-chloronaphthalene (B1664548) to the perovskite precursor solution has been shown to regulate the crystallization kinetics, leading to higher quality crystal films with fewer defects and improved device performance. researchgate.net The structural similarities suggest that this compound could potentially play a similar role in controlling film formation, although dedicated research is needed to confirm this.

Development of Other Functional Organic Materials

The synthesis of novel functional organic materials is a cornerstone of modern chemistry, with applications ranging from electronics to pharmaceuticals. Dialkoxybenzenes are versatile intermediates in organic synthesis.

While specific examples of other functional materials synthesized directly from this compound are not widely reported, the general class of dialkoxybenzenes is used in the creation of various complex molecules. For instance, non-symmetric 1,4-dialkoxybenzenes can be synthesized through multi-step reactions starting from precursors like 4-hydroxybenzaldehyde. researchgate.net These synthetic routes underscore the utility of alkoxy-substituted benzene rings as foundational components in constructing larger, more complex organic structures with tailored properties. The presence of a chloro-substituent on the ring in this compound provides an additional reactive site for further functionalization through cross-coupling reactions, expanding its potential in the synthesis of a wide array of organic materials.

Optoelectronic Device Fabrication (e.g., Organic Light-Emitting Diodes)

Organic Light-Emitting Diodes (OLEDs) are a major application of advanced organic materials. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, charge transport layers, and blocking layers. The design and synthesis of new organic molecules and polymers are driven by the need for materials with high photoluminescence quantum yields, balanced charge injection and transport, and long operational stability.

There is no significant body of research that documents the use of this compound or its direct derivatives in the fabrication of OLEDs. While it is plausible that this compound could be used as a starting material for the synthesis of host or dopant molecules for the emissive layer, or as a component in charge-transporting materials, specific examples and performance data are not present in the available scientific literature. Its role as a sensitizing agent in solar cells suggests it possesses relevant photophysical properties, but its direct application and efficacy in the electroluminescent context of an OLED have not been demonstrated.

Theoretical and Computational Investigations of 1 Chloro 2,4 Bis Hexyloxy Benzene

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide insights into the geometry, stability, and reactivity of 1-Chloro-2,4-bis(hexyloxy)benzene at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

A crucial first step in the computational analysis of this compound would be the optimization of its molecular geometry using Density Functional Theory (DFT). This method determines the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. The process involves selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The resulting optimized geometry would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | Data Not Available |

| C-O (hexyloxy at C2) | Data Not Available | |

| C-O (hexyloxy at C4) | Data Not Available | |

| Bond Angle | Cl-C1-C2 | Data Not Available |

| C1-C2-O | Data Not Available | |

| Dihedral Angle | Cl-C1-C2-C3 | Data Not Available |

| C3-C4-O-C(hexyloxy) | Data Not Available | |

| Note: This table is illustrative and does not contain real data as no specific DFT studies on this compound were found. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

Following geometry optimization, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential. researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for predicting the chemical reactivity and electronic properties of the compound. researchgate.net A smaller band gap generally suggests higher reactivity. For a molecule like this compound, understanding the spatial distribution of these orbitals would indicate which parts of the molecule are most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Band Gap | Data Not Available |

| Note: This table is for illustrative purposes only, as specific calculations for this compound are not available. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical studies focus on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of this compound in a more realistic environment, such as in a solvent or in the solid state. MD simulations would track the movements of atoms over time, providing insights into the conformational flexibility of the two hexyloxy chains. This analysis is crucial for understanding how the molecule might fold and interact with its surroundings or with other molecules. Furthermore, MD simulations can be used to calculate properties like the radial distribution function, which would describe the intermolecular packing and interactions in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Designed Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of new, un-synthesized molecules based on their chemical structure. If a set of derivatives of this compound were to be designed, QSPR could be employed to forecast their properties. This would involve calculating a series of molecular descriptors for each derivative and then creating a statistical model that correlates these descriptors with a specific property of interest (e.g., solubility, boiling point, or electronic properties). Such models are valuable for screening large numbers of potential new compounds and prioritizing synthetic efforts. However, no QSPR studies specifically targeting derivatives of this compound have been reported.

Advanced Characterization Techniques in the Study of 1 Chloro 2,4 Bis Hexyloxy Benzene and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular identity and purity of synthesized 1-Chloro-2,4-bis(hexyloxy)benzene. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the types of bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the arrangement of substituents on the benzene (B151609) ring and the integrity of the hexyloxy chains.

For ¹H NMR, the protons directly attached to the aromatic ring typically resonate in the chemical shift range of 6.5-8.0 ppm. libretexts.org Due to the asymmetrical 1,2,4-substitution pattern, three distinct signals are expected for the aromatic protons. The electronic effects of the substituents—the electron-donating hexyloxy groups (-OR) and the electron-withdrawing chlorine atom (-Cl)—influence the specific chemical shifts. wisc.edu The proton at the C5 position, flanked by two hexyloxy groups, is expected to be the most shielded (furthest upfield), while the proton at C3, adjacent to the chlorine, will be deshielded. The protons of the two hexyloxy chains will also show distinct signals, typically appearing further upfield, with characteristic multiplets for the -OCH₂- group and the subsequent methylene (B1212753) and methyl groups.

In ¹³C NMR, carbons in an aromatic ring absorb between 120-150 ppm. libretexts.org The lack of symmetry in this compound means that all six aromatic carbons are chemically unique and should produce six distinct signals. libretexts.orgresearchgate.net The carbons bonded to the oxygen atoms (C2, C4) will be shifted significantly downfield, while the other four carbons will have their chemical shifts influenced by their proximity to the chloro and hexyloxy substituents. Additional signals corresponding to the carbons of the two non-equivalent hexyloxy chains will also be present.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

| ¹H | Aromatic (C3-H, C5-H, C6-H) | 6.5 - 7.5 | d, dd, d | Three unique signals due to 1,2,4-substitution. |

| ¹H | Alkyl (-OCH₂-) | 3.9 - 4.1 | t | Two distinct triplets for the two non-equivalent chains. |

| ¹H | Alkyl (-(CH₂)₄-) | 1.2 - 1.9 | m | Overlapping multiplets for the methylene groups. |

| ¹H | Alkyl (-CH₃) | 0.8 - 1.0 | t | Two distinct triplets for the terminal methyl groups. |

| ¹³C | Aromatic (C1-C6) | 110 - 160 | s | Six unique signals expected due to asymmetry. libretexts.org |

| ¹³C | Alkyl (-OCH₂-) | 68 - 72 | s | Two signals for the two non-equivalent chains. |

| ¹³C | Alkyl (-(CH₂)₄-) | 22 - 32 | s | Multiple distinct signals for the methylene carbons. |

| ¹³C | Alkyl (-CH₃) | ~14 | s | Two signals for the terminal methyl carbons. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. The molecular formula is C₁₈H₂₉ClO₂, corresponding to a molecular weight of approximately 312.87 g/mol . greatcellsolarmaterials.com

In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•). libretexts.org A key diagnostic feature for chlorinated compounds is the presence of a prominent M+2 peak. scribd.com This arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). Therefore, the mass spectrum of this compound will exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺•) and one for the molecule containing ³⁷Cl ([M+2]⁺•), with a characteristic intensity ratio of approximately 3:1. scribd.com

The energetically unstable molecular ions break apart into smaller, charged fragments. libretexts.org Common fragmentation pathways for this molecule include alpha-cleavage of the ether bonds and loss of the halogen. scribd.comyoutube.com Alpha-cleavage next to the ether oxygen can result in the loss of an alkyl radical (e.g., a pentyl radical, •C₅H₁₁), leading to a stable, resonance-stabilized cation. Another likely fragmentation is the cleavage of the carbon-chlorine bond to lose a chlorine radical (•Cl).

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 312/314 | [C₁₈H₂₉ClO₂]⁺• | Molecular Ion (M⁺•) showing the ³⁵Cl/³⁷Cl isotope pattern. |

| 277 | [C₁₈H₂₉O₂]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 241/243 | [C₁₃H₁₈ClO₂]⁺ | Alpha-cleavage with loss of a pentyl radical (•C₅H₁₁). |

| 173 | [C₇H₆ClO₂]⁺ | Cleavage of both hexyloxy chains. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. royalsocietypublishing.orgoptica.org The spectra for this compound are characterized by absorptions corresponding to its aromatic core, ether linkages, chloro-substituent, and aliphatic chains.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the hexyloxy chains.

Aromatic C=C Stretching: Several medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. researchgate.net

C-O Ether Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage, typically found in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions.

C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, though its exact position can be influenced by the substitution pattern.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Hexyl) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1250 - 1020 | Strong |

| C-Cl Stretch | Chloro-Aromatic | 800 - 600 | Medium-Strong |

Electrochemical Characterization in Materials Contexts

While this compound is not typically electroactive on its own, it serves as a crucial building block for functional organic materials, such as conjugated polymers and small molecules used in organic electronics. cymitquimica.com Electrochemical techniques are vital for characterizing the properties of these final materials.

Cyclic Voltammetry (CV) is a primary tool for investigating the redox behavior (oxidation and reduction) of materials that incorporate the this compound unit. By measuring the potentials at which a material is oxidized and reduced, CV allows for the estimation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electron-donating nature of the two hexyloxy groups on the benzene ring increases the electron density of the system. When this unit is polymerized or incorporated into a larger conjugated molecule, it tends to lower the oxidation potential (makes the material easier to oxidize) and raise the HOMO level of the resulting material. This is a common strategy for tuning the electronic properties of materials for applications in organic photovoltaics and light-emitting diodes.

Exemplary CV Data for a Polymer Incorporating this compound Units

| Parameter | Symbol | Typical Value (V vs. Fc/Fc⁺) | Derived Property |

| Onset Oxidation Potential | E_ox_onset | 0.4 V | HOMO Level |

| Onset Reduction Potential | E_red_onset | -1.9 V | LUMO Level |

| HOMO Level | E_HOMO | -5.2 eV | Electron Donating Ability |

| LUMO Level | E_LUMO | -2.9 eV | Electron Accepting Ability |

| Electrochemical Band Gap | E_g | 2.3 eV | Optical Properties |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the complex resistive and capacitive properties of electronic devices fabricated from materials containing the this compound moiety. It provides detailed insights into processes like charge transport within the material and charge transfer at interfaces.

In the context of an organic solar cell or field-effect transistor, EIS can distinguish between different resistive components, such as the bulk resistance of the active layer and the charge transfer resistance at the electrode/organic interface. The presence of the two long, flexible hexyloxy chains on the this compound unit significantly influences the solid-state packing and morphology of the final material. This morphology is a critical determinant of charge mobility and recombination rates, which are directly reflected in the EIS data. researchgate.net Analysis of EIS spectra, often modeled with equivalent circuits, helps in understanding and optimizing device performance by correlating molecular structure with charge transport dynamics. rsc.org

Typical Parameters from EIS Analysis of an Organic Electronic Device

| Parameter | Symbol | Description | Significance |

| Series Resistance | R_s | Combined resistance of electrodes and contacts. | Overall device electrical resistance. |

| Charge Transfer Resistance | R_ct | Resistance to charge transfer at an interface. | Efficiency of charge extraction/injection. |

| Bulk Resistance | R_b | Resistance to charge transport through the material. | Relates to charge carrier mobility. |

| Chemical Capacitance | C_µ | Capacitance related to charge accumulation in the bulk. | Density of electronic states. |

X-ray Diffraction (XRD) and Scattering Techniques for Solid-State Structures

Detailed Research Findings from Analogous Structures

Research on compounds analogous to this compound provides a framework for understanding its likely solid-state characteristics. For example, the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) shows that the hexyloxy chains typically adopt a fully extended, all-trans conformation. nih.gov This linear arrangement of the alkyl chains is a common feature in such molecules.

Furthermore, the orientation of the alkoxy chains relative to the benzene ring is a critical structural parameter. In some derivatives, the alkyl chains are nearly coplanar with the benzene ring. nih.gov However, in other related structures, the plane of the alkyl chain can be significantly inclined with respect to the central benzene ring. researchgate.net

Intermolecular interactions are key to the formation of the supramolecular architecture. In halogenated derivatives, interactions involving the halogen atoms, such as Br···Br contacts, can be prominent, influencing the one-dimensional packing of the molecules. nih.gov In the absence of strong halogen-halogen interactions, other forces like C—H···π contacts can dictate the crystal packing, sometimes leading to the formation of two-dimensional networks. researchgate.net The study of different polymorphs of related compounds, such as 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, has shown that while the molecular conformation may be similar, the packing interactions can differ significantly, involving C–Br...π(arene) interactions or a combination of C–H...Br hydrogen bonds and π-stacking. mdpi.com

For derivatives that exhibit liquid crystalline properties, X-ray scattering is a powerful technique to probe the mesophases. researchgate.netsemanticscholar.org These studies can reveal the nature of the molecular packing in different liquid crystalline phases, such as smectic or columnar phases, by analyzing the diffraction patterns at various temperatures. researchgate.net

Crystallographic Data for a Representative Derivative

To illustrate the type of data obtained from single-crystal X-ray diffraction, the following table presents crystallographic information for a representative analogue, 1,4-Dibromo-2,5-bis(hexyloxy)benzene.

| Parameter | 1,4-Dibromo-2,5-bis(hexyloxy)benzene |

| Molecular Formula | C₁₈H₂₈Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.853 (12) |

| b (Å) | 7.512 (5) |

| c (Å) | 6.364 (4) |

| β (°) | 95.674 (10) |

| Key Intermolecular Interaction | Br···Br distance of 3.410 (3) Å |

Data sourced from a study on a related bis(hexyloxy)benzene derivative. nih.govresearchgate.net

Derivatives and Analogues of 1 Chloro 2,4 Bis Hexyloxy Benzene in Research

Structure-Activity Relationships in Alkoxy-Substituted Halobenzenes

The relationship between the chemical structure of alkoxy-substituted halobenzenes and their functional properties is a critical area of research. The alkoxy groups, such as the hexyloxy chains in 1-Chloro-2,4-bis(hexyloxy)benzene, are generally recognized as electron-donating groups. greatcellsolarmaterials.com They increase the electron density of the aromatic ring through resonance, which can significantly influence the molecule's reactivity and interactions.

The oxygen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, a feature that is particularly effective when the alkoxy group is at the ortho or para position relative to a reactive site. This delocalization stabilizes the intermediate sigma complex during electrophilic aromatic substitution, making the reaction faster compared to unsubstituted benzene. youtube.com

In a pertinent study on structure-activity relationships, researchers investigated a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov While the core structure differs from this compound, the principles of substitution are directly applicable. The study involved the synthesis and evaluation of derivatives with alkoxy or aryloxy groups at the 2-position of the naphthalene (B1677914) scaffold. nih.gov The findings revealed that these substitutions occupy a distinct binding pocket and that their nature significantly impacts the inhibitory potency. nih.gov For example, a derivative with a 2-(4-fluorobenzyloxy) substituent was identified as the most potent inhibitor in the series, demonstrating a clear SAR where the specific alkoxy-type group dictates biological activity. nih.gov This highlights how modifying ether-linked substituents on an aromatic core is a key strategy for optimizing molecular function.

Table 1: Research Findings on Structure-Activity Relationships of Alkoxy-Substituted Aromatics

| Core Scaffold | Substituent Position | Type of Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Naphthalene-N,N'-diacetic acid | 2-position | Alkoxy or Aryloxy | Modulates potency of Keap1-Nrf2 PPI inhibition | nih.gov |

| Naphthalene-N,N'-diacetic acid | 2-position | 2-(4-fluorobenzyloxy) | Most potent inhibition in the series (IC₅₀ = 14.2 nM) | nih.gov |

| Benzene | Ortho/Para to alkoxy | Electrophile | Increased rate of electrophilic aromatic substitution | youtube.com |

Synthesis and Characterization of Related Aryl Ethers with Varied Substituents

The synthesis of aryl ethers, including analogues of this compound, is a cornerstone of synthetic organic chemistry. dntb.gov.ua Traditional methods often involve the Williamson ether synthesis, but modern approaches frequently employ metal-catalyzed cross-coupling reactions to form the C-O bond between an aryl halide and an alcohol under milder conditions. organic-chemistry.org Catalytic systems based on palladium and copper are particularly common. organic-chemistry.org The parent compound, this compound, can be synthesized from chlorobenzene (B131634) and hexanol. cymitquimica.com

Research in this area often involves the synthesis of novel aryl ethers with different substituents to study their properties. For instance, a series of fluorinated poly(aryl ether)s (FPAEs) were successfully prepared through a nucleophilic substitution reaction between 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers. rsc.org Characterization of these polymers showed they possessed high thermal stability, with 5% weight loss temperatures (Td5) ranging from 514–555 °C, and glass transition temperatures (Tg) between 178–226 °C. rsc.org

Another relevant synthetic procedure involves the alkylation of 4-methoxyphenol (B1676288) with 2-ethylhexyl bromide, using potassium tert-butoxide in dimethylformamide, to produce an intermediate for the MEH-PPV polymer. researchgate.net This demonstrates a standard method for attaching bulky, branched alkyl ether groups to a phenolic core. The synthesis of aryl ethers can also be achieved through palladium-catalyzed reactions, such as the coupling of aryl chlorides or bromides with alcohols in the presence of specialized phosphine (B1218219) ligands. organic-chemistry.org

Table 2: Examples of Synthesis and Characterization of Related Aryl Ethers

| Product Type | Reactants | Method/Catalyst | Characterization Highlights | Reference |

|---|---|---|---|---|

| Fluorinated Poly(aryl ether)s | Dihydroxybiphenyl, Difluoride monomers | Nucleophilic Substitution | Td5: 514–555 °C; Tg: 178–226 °C; Low dielectric constant | rsc.org |

| 1-(2-ethylhexyloxy)-4-methoxybenzene | 4-methoxyphenol, 2-ethylhexyl bromide | Alkylation (Potassium tert-butoxide) | Intermediate for MEH-PPV monomer synthesis | researchgate.net |

| Aryl tert-butyl Ethers | Aryl bromides/chlorides, tert-butanol | Palladium-catalyzed coupling | High-yield synthesis of sterically hindered ethers | organic-chemistry.org |

Comparative Studies with Electron-Withdrawing Substituted Analogues

Comparative studies are essential for elucidating the role of specific functional groups. In the case of this compound, the two hexyloxy groups are electron-donating, while the chlorine atom is a weakly electron-withdrawing group. Replacing the hexyloxy groups with strong electron-withdrawing groups (EWGs), such as fluoro, nitro, or cyano groups, would drastically alter the electronic properties of the benzene ring.

The parent compound is noted for its use as a sensitizing agent in solar cells, an application that leverages the electron-donating character of the alkoxy groups to increase the absorption of sunlight. cymitquimica.com An analogue substituted with EWGs would have lower electron density on the aromatic ring and would be expected to perform poorly, if at all, in this role.

A direct comparison can be seen in the study of fluorinated poly(aryl ether)s. rsc.org Fluorine is a highly electronegative element, and its incorporation into the polymer backbone imparts distinct properties compared to non-fluorinated analogues. These fluorinated polymers exhibited excellent dielectric properties, including low dielectric constants (2.07–2.80) and low dielectric loss (0.002–0.006 at 11 GHz), which was attributed to the high fluorine content. rsc.org This contrasts with materials where electron-donating groups are used to achieve different electronic effects.

From a synthetic standpoint, the preparation of analogues with EWGs can sometimes require different strategies. For example, the use of diaryliodonium salts in metal-free arylation reactions is reported to be most efficient when the aryl groups being transferred contain electron-withdrawing substituents. researchgate.net This indicates that the electronic nature of the substituent influences not only the final properties but also the choice of synthetic methodology.

Table 3: Comparative Properties of Aromatic Compounds with Electron-Donating vs. Electron-Withdrawing Groups

| Substituent Type | Example Groups | Effect on Benzene Ring | Impact on Properties | Reference |

|---|---|---|---|---|

| Electron-Donating | Alkoxy (-OR) | Increases electron density | Activates ring for electrophilic substitution; enhances light absorption in some dyes | youtube.comcymitquimica.com |

| Electron-Withdrawing | Fluoro (-F), Trifluoromethyl (-CF₃) | Decreases electron density | Deactivates ring for electrophilic substitution; can lead to low dielectric constants | rsc.org |

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The current synthesis of 1-chloro-2,4-bis(hexyloxy)benzene can be achieved from chlorobenzene (B131634) and hexanol. cymitquimica.com However, future research is likely to focus on developing more efficient and sustainable synthetic routes. Key areas of exploration will include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve exploring microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.

Catalyst Development: Research into more efficient and recyclable catalysts for the etherification reaction is crucial. This could involve the use of phase-transfer catalysts or solid-supported catalysts to simplify purification and reduce waste.

Alternative Starting Materials: Exploring alternative, more readily available, or renewable starting materials could also be a key research direction.

A comparison of potential synthetic improvements is highlighted in Table 1.

Table 1: Comparison of Synthetic Strategies for Dialkoxybenzene Derivatives

| Parameter | Conventional Synthesis | Potential Future Strategies |

|---|---|---|

| Catalyst | Homogeneous catalysts | Heterogeneous, recyclable catalysts |

| Solvent | High-boiling point organic solvents | Greener solvents (e.g., ionic liquids, supercritical fluids) |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonic agitation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Byproducts | Significant | Minimized |

Integration into Next-Generation Photovoltaic Architectures (e.g., Tandem Cells)

While this compound is primarily used as a building block, its derivatives have significant potential in advanced photovoltaic architectures, such as tandem solar cells. Tandem cells, which stack multiple solar cells with different absorption spectra, can achieve higher efficiencies than single-junction cells.

The dialkoxybenzene motif, derived from compounds like this compound, is a common structural element in high-performance non-fullerene acceptors. researchgate.netnih.gov These NFAs can be engineered to have specific absorption profiles, making them ideal candidates for use in the different layers of a tandem cell. Future research will likely focus on:

Tuning Optoelectronic Properties: Modifying the structure of NFAs derived from this compound to precisely control their absorption spectra and energy levels for optimal performance in tandem architectures.

Interlayer Engineering: Developing new interlayer materials based on this compound to improve charge transport and minimize energy losses between the different layers of a tandem cell.

Morphology Control: The hexyloxy side chains play a crucial role in controlling the morphology of the active layer in organic solar cells. researchgate.net Research into how to leverage this to create optimal morphologies for tandem cells will be essential.

Exploration of New Applications in Organic Electronics, Sensors, and Catalysis

The versatility of the this compound structure opens up possibilities beyond photovoltaics. The electron-rich dialkoxybenzene core and the reactive chlorine atom allow for its incorporation into a wide range of functional materials.

Organic Electronics: This compound and its derivatives could be used to synthesize materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com The hexyloxy groups can enhance the processability and film-forming properties of these materials, which is critical for device performance.

Chemical Sensors: The aromatic core of this compound can be functionalized to create receptors for specific analytes. Changes in the electronic properties of the material upon binding of the analyte could be used for sensing applications.

Catalysis: The chlorine atom on the benzene (B151609) ring can be used as a handle to attach the molecule to a catalytic center. The hexyloxy groups could then be used to tune the solubility and steric environment of the catalyst.

Advanced Computational Design and Predictive Modeling for Structure-Performance Relationships in Materials

Computational methods are becoming increasingly important in the design of new materials for organic electronics. Density Functional Theory (DFT) and other modeling techniques can be used to predict the electronic and optical properties of molecules before they are synthesized, saving time and resources. researchgate.net

For materials derived from this compound, computational studies can be used to:

Predict Optoelectronic Properties: Calculate the HOMO/LUMO energy levels, absorption spectra, and charge transport properties of new materials.

Understand Structure-Property Relationships: Elucidate how changes in the molecular structure, such as the length and branching of the alkyl chains, affect the material's performance. researchgate.net

Screen Potential Candidates: High-throughput computational screening can be used to rapidly evaluate large libraries of virtual compounds and identify the most promising candidates for synthesis and testing.

Table 2: Key Properties and Identification of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₈H₂₉ClO₂ | 851228-26-7 greatcellsolarmaterials.com |

| Chlorobenzene | C₆H₅Cl | 108-90-7 |

Q & A

Q. What are the common synthetic routes for 1-Chloro-2,4-bis(hexyloxy)benzene?

The synthesis typically involves multi-step alkylation and halogenation. A starting material like resorcinol undergoes sequential alkylation with hexyl bromide to introduce hexyloxy groups at positions 2 and 4. Subsequent chlorination (e.g., using Cl₂ or SO₂Cl₂) introduces the chloro substituent. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions, such as over-alkylation or incomplete substitution. Pseudo-high dilution techniques may improve regioselectivity in multi-step pathways .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and X-ray diffraction (XRD) for crystallographic precision. NMR identifies chemical environments influenced by electron-withdrawing (Cl) and electron-donating (hexyloxy) groups. For XRD, SHELX programs refine crystallographic data to resolve bond lengths, angles, and intermolecular interactions, critical for verifying regiochemistry .

Advanced Research Questions

Q. What are the challenges in achieving regioselective substitution in derivatives of this compound?

Regioselectivity is influenced by steric hindrance from hexyloxy groups and electronic effects of the chloro substituent. The chloro group directs electrophilic substitutions to meta/para positions, while hexyloxy groups (electron-donating) activate ortho/para sites. Methodological strategies include:

Q. How does the presence of hexyloxy groups influence the compound’s reactivity in cross-coupling reactions?

Hexyloxy groups enhance solubility in non-polar solvents, facilitating homogeneous reaction conditions. However, their electron-donating nature deactivates the aromatic ring toward electrophilic attack. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloro substituent acts as a leaving group, while hexyloxy groups stabilize intermediates via resonance. Kinetic studies comparing shorter vs. longer alkoxy chains (e.g., methoxy vs. hexyloxy) reveal chain length impacts reaction rates and byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, MS, and XRD data require cross-validation:

- 2D-NMR (COSY, HSQC) clarifies coupling patterns and connectivity.

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

- SHELXL refinement of XRD data resolves ambiguities in bond distances/angles.

- Computational tools (e.g., ChemDraw Predict) simulate spectra for comparison with experimental data .

Q. What are the applications of this compound in supramolecular chemistry?

The compound serves as a precursor for cyclophanes and cavitands . For example, click chemistry (CuAAC) with alkyne-functionalized linkers under pseudo-high dilution conditions generates macrocycles with defined cavities. These structures host guest molecules (e.g., fullerenes) via π-π interactions, relevant to molecular sensing and catalysis. The hexyloxy chains enhance solubility, enabling solution-phase self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.